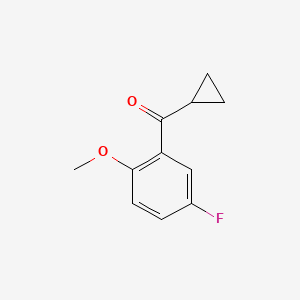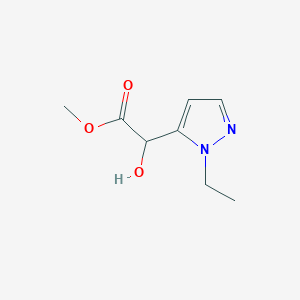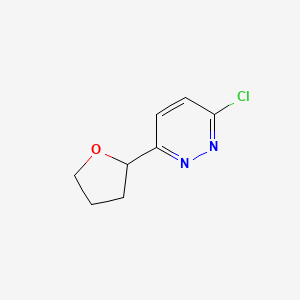
3-Chloro-6-(oxolan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(oxolan-2-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an oxolan-2-yl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(oxolan-2-yl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Cyclization Reactions: The oxolan-2-yl group can participate in cyclization reactions to form fused ring systems, which may enhance the compound’s biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a methoxy group instead of an oxolan-2-yl group.
6-(oxolan-2-yl)pyridazine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position instead of a chlorine atom.
Uniqueness
3-Chloro-6-(oxolan-2-yl)pyridazine is unique due to the presence of both the chlorine atom and the oxolan-2-yl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential for forming diverse derivatives with various applications .
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-chloro-6-(oxolan-2-yl)pyridazine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2 |
Clave InChI |
IJOABQIQORVWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


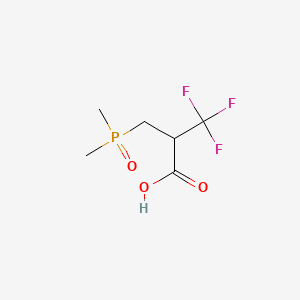
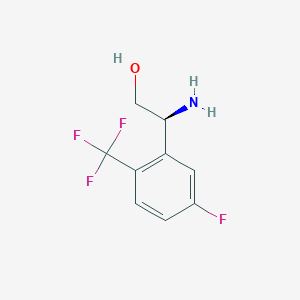
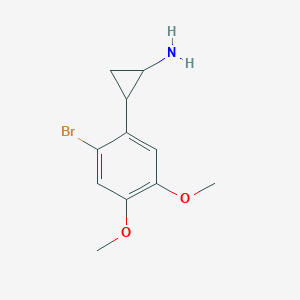
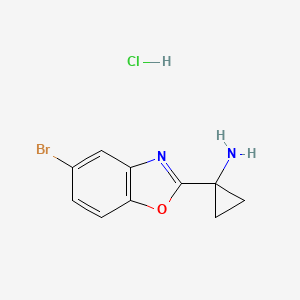
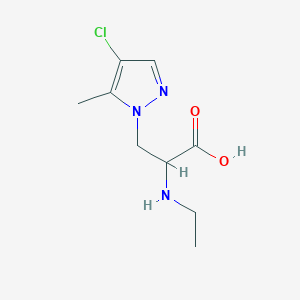
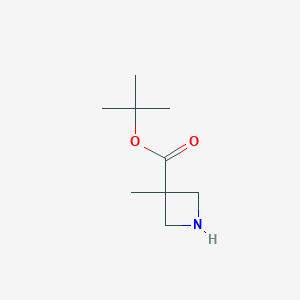
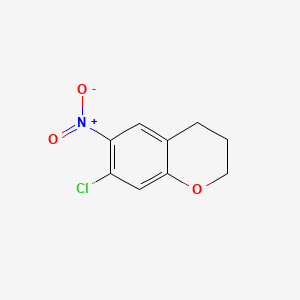
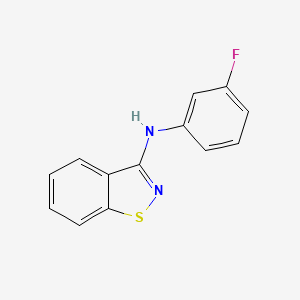
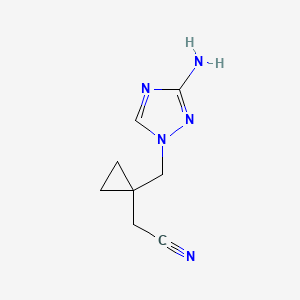
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)

![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
